
(S)-5,5'-Bis(diphenylphosphino)-2,2,2',2'-tetrafluoro-4,4'-bi-1,3-benzodioxole dichloromethane complex
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5,5’-Bis(diphenylphosphino)-2,2,2’,2’-tetrafluoro-4,4’-bi-1,3-benzodioxole dichloromethane complex is a chiral ligand complex widely used in coordination chemistry and catalysis. This compound is known for its unique structural features, which include two diphenylphosphino groups and a tetrafluorinated bi-1,3-benzodioxole backbone. The dichloromethane complexation enhances its solubility and stability, making it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5,5’-Bis(diphenylphosphino)-2,2,2’,2’-tetrafluoro-4,4’-bi-1,3-benzodioxole dichloromethane complex typically involves the following steps:
Formation of the bi-1,3-benzodioxole backbone: This step involves the reaction of appropriate precursors under controlled conditions to form the tetrafluorinated bi-1,3-benzodioxole structure.
Introduction of diphenylphosphino groups: The diphenylphosphino groups are introduced through a substitution reaction, where the appropriate phosphine reagents are reacted with the bi-1,3-benzodioxole backbone.
Complexation with dichloromethane: The final step involves the complexation of the synthesized ligand with dichloromethane to enhance its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of precursors: Large-scale production of the bi-1,3-benzodioxole backbone and diphenylphosphino reagents.
Optimization of reaction conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification and complexation: Purification of the synthesized ligand followed by complexation with dichloromethane.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-5,5’-Bis(diphenylphosphino)-2,2,2’,2’-tetrafluoro-4,4’-bi-1,3-benzodioxole dichloromethane complex undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphine hydrides.
Substitution: The diphenylphosphino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Phosphine oxides: Formed through oxidation reactions.
Phosphine hydrides: Formed through reduction reactions.
Substituted phosphines: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
(S)-5,5’-Bis(diphenylphosphino)-2,2,2’,2’-tetrafluoro-4,4’-bi-1,3-benzodioxole dichloromethane complex has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis.
Medicine: Explored for its potential in drug development due to its chiral properties.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-5,5’-Bis(diphenylphosphino)-2,2,2’,2’-tetrafluoro-4,4’-bi-1,3-benzodioxole dichloromethane complex involves its role as a ligand in coordination complexes. The diphenylphosphino groups coordinate with metal centers, facilitating various catalytic processes. The tetrafluorinated bi-1,3-benzodioxole backbone provides steric and electronic properties that enhance the reactivity and selectivity of the complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: A widely used ligand in coordination chemistry and catalysis.
Bis(diphenylphosphino)methane: Another common ligand with similar diphenylphosphino groups but different backbone structure.
Uniqueness
(S)-5,5’-Bis(diphenylphosphino)-2,2,2’,2’-tetrafluoro-4,4’-bi-1,3-benzodioxole dichloromethane complex is unique due to its chiral nature and tetrafluorinated backbone, which provide distinct steric and electronic properties. These features make it particularly valuable in asymmetric synthesis and catalysis, where chiral ligands are essential for achieving high enantioselectivity.
Eigenschaften
Molekularformel |
C39H26Cl2F4O4P2 |
|---|---|
Molekulargewicht |
767.5 g/mol |
IUPAC-Name |
dichloromethane;[4-(5-diphenylphosphanyl-2,2-difluoro-1,3-benzodioxol-4-yl)-2,2-difluoro-1,3-benzodioxol-5-yl]-diphenylphosphane |
InChI |
InChI=1S/C38H24F4O4P2.CH2Cl2/c39-37(40)43-29-21-23-31(47(25-13-5-1-6-14-25)26-15-7-2-8-16-26)33(35(29)45-37)34-32(24-22-30-36(34)46-38(41,42)44-30)48(27-17-9-3-10-18-27)28-19-11-4-12-20-28;2-1-3/h1-24H;1H2 |
InChI-Schlüssel |
WMDWJMFRHMAKPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=C(C=C3)OC(O4)(F)F)C5=C(C=CC6=C5OC(O6)(F)F)P(C7=CC=CC=C7)C8=CC=CC=C8.C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


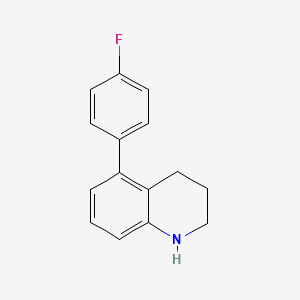
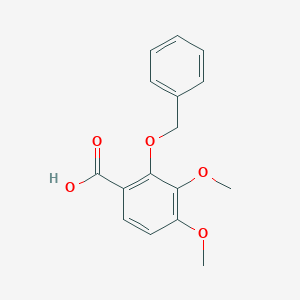
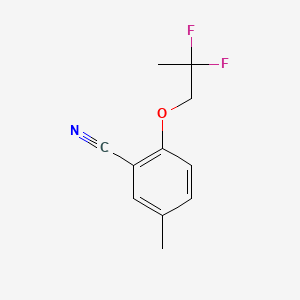

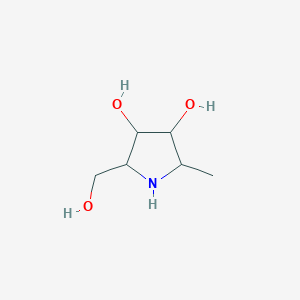
![[(E)-octadec-9-enyl] tetradecanoate](/img/structure/B14765335.png)
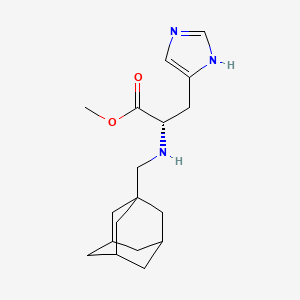
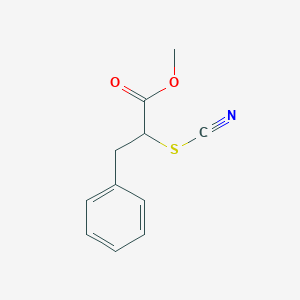




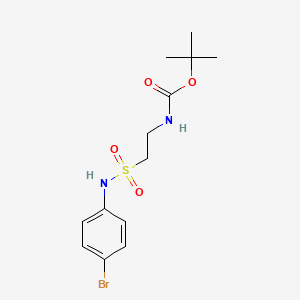
![1-(3'-Chloro-5'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14765413.png)
